molecular formula C8H9N3O3 B13962809 (2-Isonicotinoylhydrazino)acetic acid CAS No. 7723-34-4

(2-Isonicotinoylhydrazino)acetic acid

Cat. No.: B13962809
CAS No.: 7723-34-4
M. Wt: 195.18 g/mol
InChI Key: MWBUFKBOLFMKFU-UHFFFAOYSA-N
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Description

(2-Isonicotinoylhydrazino)acetic acid is a hydrazine-based derivative of the first-line antitubercular drug Isoniazid (INH), designed for research applications. This compound is part of a broader class of Isoniazid hydrazones and hydrazinecarboxamides that have demonstrated significant potential in medicinal chemistry, particularly as scaffolds for developing new antimicrobial and antimycobacterial agents . The core structure incorporates an azomethine group (-NH-N=CH-) which is known to be instrumental in interacting with biological targets . Researchers are investigating such derivatives to overcome the growing issue of drug resistance in Mycobacterium tuberculosis and other pathogens. The modification of the Isoniazid structure, by linking it to various moieties via a carbonyl group, has been shown to yield molecules with efficacy against both INH-sensitive and INH-resistant strains of mycobacteria . Some related hydrazone compounds also function as high-affinity iron chelators . These chelators may act through a dual mechanism: by restricting the availability of essential iron to pathogens and by serving as a lipophilic transport vehicle to facilitate the delivery of the active isonicotinoyl hydrazide moiety into cells and bacteria . (2-Isonicotinoylhydrazino)acetic acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7723-34-4

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid

InChI

InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13)

InChI Key

MWBUFKBOLFMKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NNCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the acylation of isonicotinic acid hydrazide (isonicotinoylhydrazine) with acetic acid derivatives such as acetic anhydride or other carboxylic acid anhydrides. The reaction conditions and choice of solvent influence the yield and purity of the product.

Preparation via Reaction with Acetic Anhydride

A classical approach involves the direct reaction of isonicotinoylhydrazine with acetic anhydride under heating:

  • Procedure: 14 g of isonicotinoylhydrazine is added in portions with stirring to 15 g of acetic anhydride. The mixture is heated in a steam bath for 15 minutes.
  • Outcome: This method yields the corresponding acylated hydrazide efficiently.
  • Notes: This approach is analogous to the preparation of related N-acyl derivatives such as i-isonicotinoyl-2-butyrylhydrazine, which can be synthesized similarly using butyric anhydride.

Preparation Using Carboxylic Acid Anhydrides (Succinic, Maleic, Phthalic)

A more specific and mild method involves reacting isonicotinic acid hydrazide with cyclic dicarboxylic acid anhydrides:

  • Reagents: Isonicotinic acid hydrazide and 1,4-dicarboxylic acid anhydrides (succinic, maleic, phthalic).
  • Solvent: Ethanol or ethyl acetate.
  • Conditions: Stirring at 40–50 °C for 1 hour.
  • Reaction: The anhydride ring opens, forming isonicotinoylhydrazide derivatives of dicarboxylic acids.
  • Isolation: The precipitate is filtered and recrystallized from ethanol.
  • Yield: For example, 4-(2-isonicotinoylhydrazinyl)-4-oxobutanoic acid is obtained in 86.1% yield with a melting point of 245–246 °C.
  • Characterization: Confirmed by ^1H and ^13C NMR spectroscopy.

Preparation under More Severe Conditions to Form Cyclic Imides

  • Conditions: Reaction of isonicotinoylhydrazide with succinic, maleic, or phthalic anhydrides in dimethylformamide at 120 °C for 3.5–5 hours.
  • Outcome: Formation of cyclic acid imides with yields ranging from 20% to 45%.
  • Significance: This method demonstrates the possibility of ring closure under harsher conditions, expanding the chemical space of isonicotinoylhydrazide derivatives.

Alternative Synthetic Routes

While the primary focus is on acylation with anhydrides, other methods reported in literature for related hydrazide derivatives include:

  • Use of isocyanates in acetonitrile for hydrazide functionalization, yielding high product yields (89–99%) under mild conditions.
  • In situ preparation of isocyanates from amines and triphosgene followed by reaction with hydrazides, providing yields between 78% and 91%.

Though these methods are more relevant to other hydrazide derivatives, they illustrate the versatility of hydrazide chemistry and potential alternative routes for modification.

Data Summary Table of Preparation Methods

Method No. Reagents & Conditions Solvent Temperature Reaction Time Product Type Yield (%) Notes Reference
1 Isonicotinoylhydrazine + Acetic anhydride None (neat) Steam bath (~100 °C) 15 minutes (2-Isonicotinoylhydrazino)acetic acid Not specified Simple, rapid acylation
2 Isonicotinic acid hydrazide + Succinic anhydride Ethanol/ethyl acetate 40–50 °C 1 hour Monoamide of dicarboxylic acid 86.1 Mild conditions, recrystallization yields pure product
3 Isonicotinic acid hydrazide + Maleic/Phthalic anhydride Ethanol/ethyl acetate 40–50 °C 1 hour Monoamides Not specified Similar to method 2
4 Isonicotinic acid hydrazide + Succinic/Maleic/Phthalic anhydride Dimethylformamide 120 °C 3.5–5 hours Cyclic acid imides 20–45 Harsher conditions, ring closure
5 Hydrazide + Isocyanates (various) Acetonitrile Ambient Not specified N-Alkyl hydrazide derivatives 89–99 High yield, mild conditions

Analytical and Characterization Insights

  • The products obtained via these methods are typically white crystalline solids.
  • Characterization involves ^1H and ^13C NMR spectroscopy to confirm structure and purity.
  • Melting points are consistent with literature values, e.g., 245–246 °C for 4-(2-isonicotinoylhydrazinyl)-4-oxobutanoic acid.
  • Purification methods include recrystallization and column chromatography on aluminum oxide.
  • Solvent purification and drying are critical to avoid side reactions and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of (2-Isonicotinoylhydrazino)acetic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinoacetic acid derivatives.

Scientific Research Applications

(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted pKa Applications
(2-Isonicotinoylhydrazino)acetic acid C₈H₁₀N₄O₃ 210.19 Pyridine, hydrazino, acetic acid ~3.5 (COOH) Pharmaceuticals, chelating agents
2-Amino-Isonicotinic Acid Hydrazide C₆H₈N₄O 152.16 Pyridine, amino, hydrazide ~8.5 (NH₂) Antimicrobial agents
Isonicotinic Acid (2-Hydroxy-benzylidene)-hydrazide C₁₃H₁₁N₃O₂ 241.25 Schiff base, hydrazide N/A Fluorescent probes, metal chelation
2-(Hydroxyamino)Acetic Acid C₂H₅NO₃ 91.07 Hydroxyamino, acetic acid ~2.1 (COOH) Laboratory reagent

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